5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 3,4-dichlorobenzyl and ethoxy groups are introduced through nucleophilic substitution reactions, often using reagents like sodium ethoxide and 3,4-dichlorobenzyl chloride.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- (5Z)-5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-1-(4-propoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of 5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of both dichlorobenzyl and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22Cl2N2O5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
5-[[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22Cl2N2O5/c1-4-30-19-11-13(9-15-20(27)25(2)22(29)26(3)21(15)28)6-8-18(19)31-12-14-5-7-16(23)17(24)10-14/h5-8,10-11,15H,4,9,12H2,1-3H3 |
InChI Key |
ACFMZJBRRXTVBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC2C(=O)N(C(=O)N(C2=O)C)C)OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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